5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one typically involves the construction of the imidazole and pyrimidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxy-substituted aldehyde with an imidazole derivative in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazole or pyrimidine derivatives.
Substitution: Formation of substituted imidazole or pyrimidine derivatives.
Scientific Research Applications
5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. In medicinal chemistry, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one
- 5-methoxy-2-(1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one
- 5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-pyrimidine
Uniqueness
5-methoxy-2-(1-methyl-1H-imidazol-2-yl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-methoxy-2-(1-methylimidazol-2-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-4-3-10-8(13)7-11-5-6(15-2)9(14)12-7/h3-5H,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPAXNHIDSSYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=C(C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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